6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine. This intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine, which undergoes cyclization upon heating to form the desired benzodiazepine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the structure can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. As a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: Another benzodiazepine derivative with similar structural features.
Pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: A related compound used as a CDK8 inhibitor.
Uniqueness
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is unique due to its specific tricyclic structure and its potent inhibitory activity against CDKs. This makes it a valuable compound for developing targeted cancer therapies.
Properties
CAS No. |
133626-57-0 |
---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetate |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)24-15(22)11-21-14-9-5-4-8-13(14)20-16-12(17(21)23)7-6-10-19-16/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
QLAMRXRDAWDMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.